Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for the industrial production of this compound may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce dihydrothiophenes .
Scientific Research Applications
Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Tioconazole: An antifungal agent containing a thiophene ring.
Uniqueness
Ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81741-84-6 |
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Molecular Formula |
C9H14ClNO2S |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
ethyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-3-7-8(10)6(5-13-7)9(11)12-4-2;/h5H,3-4,10H2,1-2H3;1H |
InChI Key |
MYJHZIWFVAABAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CS1)C(=O)OCC)N.Cl |
Origin of Product |
United States |
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